Lubiprostone (hemiketal)-d7 is a deuterium-labeled derivative of Lubiprostone, a bicyclic fatty acid derived from prostaglandin E1. It is primarily utilized in scientific research to study the pharmacokinetics and metabolic pathways of Lubiprostone without the interference of natural isotopes. This compound belongs to the class of organic compounds known as prostaglandins and related compounds, which are characterized by a 20-carbon skeleton that includes a five-membered ring structure.
Lubiprostone was developed by Sucampo Pharmaceuticals and has been marketed under the brand name Amitiza since its approval by the Food and Drug Administration in 2006. It is used to treat chronic idiopathic constipation and constipation associated with irritable bowel syndrome, particularly in women, as well as opioid-induced constipation in adults with chronic non-cancer pain .
Lubiprostone (hemiketal)-d7 is classified as a small molecule and falls under several categories including:
The synthesis of Lubiprostone (hemiketal)-d7 involves the incorporation of deuterium into the Lubiprostone structure. This labeling allows for precise tracking during metabolic studies. The synthesis typically follows these steps:
The exact synthetic route may vary based on laboratory protocols but generally employs organic synthesis techniques suitable for creating complex chiral molecules .
Lubiprostone (hemiketal)-d7 has a molecular formula of C20H32D7F2O5, indicating it contains deuterium atoms replacing hydrogen atoms in specific locations. The molecular weight is approximately 399.52 g/mol.
The compound features:
Lubiprostone (hemiketal)-d7 undergoes various chemical reactions typical for prostaglandin derivatives, including:
The metabolic stability and reaction pathways are critical for understanding how Lubiprostone functions in vivo, particularly regarding its efficacy and safety profile in treating constipation-related disorders .
Lubiprostone acts by specifically activating chloride channels (ClC-2) on the apical surface of gastrointestinal epithelial cells. This activation leads to:
Data indicate that Lubiprostone does not induce tolerance or dependency, making it a unique option among laxatives.
Relevant data indicate that Lubiprostone has a half-life ranging from 0.9 to 1.4 hours, with most excretion occurring through urine within 48 hours post-administration .
Lubiprostone (hemiketal)-d7 is primarily used in scientific research settings to:
Its stable isotope labeling allows researchers to track its behavior in biological systems accurately, providing insights into drug interactions and efficacy .
This comprehensive understanding aids in optimizing therapeutic use and developing new formulations or analogs for enhanced clinical outcomes.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6